

Solubility Profiling & Process Engineering: 3-Bromo-N-butyl-5-nitrobenzamide

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Compound of Interest

Compound Name: 3-Bromo-N-butyl-5-nitrobenzamide

Cat. No.: B8029175

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Technical Guide for Process Chemistry & Assay Development

Executive Summary & Molecular Architecture

3-Bromo-N-butyl-5-nitrobenzamide is a functionalized aromatic amide frequently utilized as an intermediate in the synthesis of bioactive small molecules (e.g., kinase inhibitors, anti-infectives).[1] Its solubility profile is governed by a "Push-Pull" electronic system and a distinct lipophilic tail, creating a specific solubility window critical for purification and biological testing.

This guide provides a technical breakdown of its solubility landscape, moving beyond simple "soluble/insoluble" labels to provide actionable process parameters.

Physicochemical Profile (Calculated & Analog-Derived)

Property	Value / Characteristic	Impact on Solubility
Molecular Formula	C ₁₁ H ₁₃ BrN ₂ O ₃	Moderate MW facilitates organic solubility.
Molecular Weight	~301.14 g/mol	Non-polymeric; likely crystalline solid.
cLogP (Est.)	2.8 – 3.2	Lipophilic. Prefers organic phases over aqueous.
H-Bond Donors	1 (Amide NH)	Capable of specific solvation in ethers/ketones.
H-Bond Acceptors	3 (Nitro group + Amide Carbonyl)	High solubility in DMSO/DMF via dipole interactions.
Key Moiety	N-butyl chain	Increases solubility in non-polar solvents (vs. methyl analogs) but lowers melting point.

The Solubility Matrix

The following matrix categorizes solvents based on their thermodynamic interaction with the solute. Data is synthesized from structure-property relationships (SPR) of 3,5-disubstituted nitrobenzamides.

Class I: Primary Solvents (High Solubility > 50 mg/mL)

Best for: Stock solutions, reaction media, and initial dissolution.

- DMSO (Dimethyl Sulfoxide): The gold standard for bioassay stock solutions. The high dielectric constant interacts strongly with the nitro group, while the organic backbone accommodates the butyl chain.
- DMF (Dimethylformamide): Excellent for synthetic reactions (S_NAr, couplings).
- THF (Tetrahydrofuran): The preferred volatile solvent. Solubilizes via H-bonding with the amide proton.

Class II: Process Solvents (Moderate Solubility 10–50 mg/mL)

Best for: Extractions, chromatography, and liquid-liquid separation.

- DCM (Dichloromethane): Excellent solvent for extraction from aqueous layers.
- Ethyl Acetate (EtOAc): Good solubility, especially when warm. Often used as the "solvent" in recrystallization pairs.
- Acetone: Good solubility but prone to "oiling out" upon rapid evaporation due to the butyl chain's flexibility.

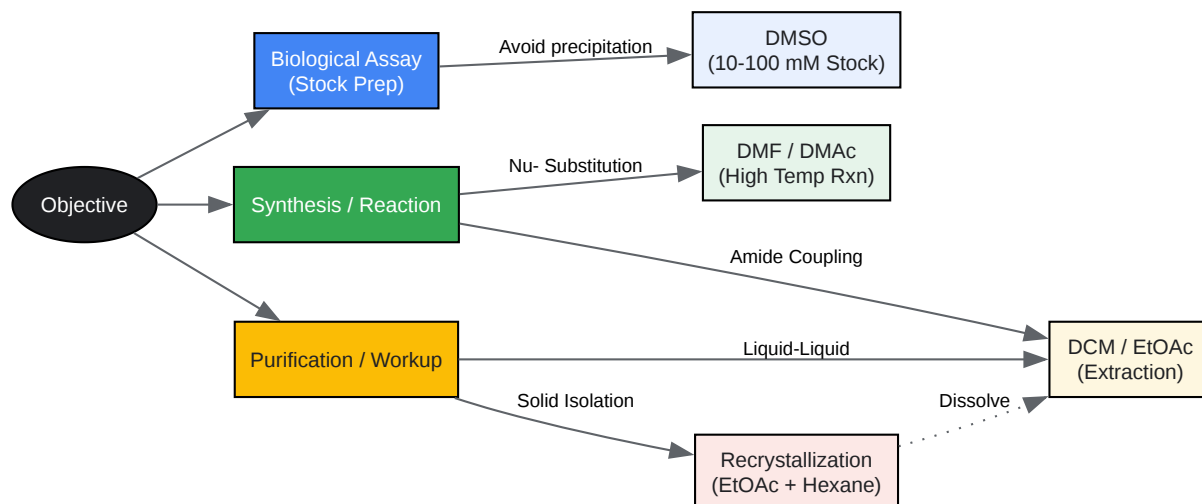
Class III: Anti-Solvents & Poor Solvents (< 1 mg/mL)

Best for: Precipitation, crashing out products, and washing filter cakes.

- Water: Practically insoluble due to the lipophilic bromine and butyl chain.
- Hexanes/Heptane: Poor solubility at room temperature. Used to precipitate the compound from EtOAc or DCM.
- Diethyl Ether: Marginal solubility; often results in gumming rather than clean dissolution.

Visualization: Solubility Decision Logic

The following diagram illustrates the decision tree for solvent selection based on the operational goal (Synthesis vs. Analysis).



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Caption: Operational workflow for solvent selection based on process stage.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock for Bioassays

Context: The N-butyl chain increases lipophilicity, making the compound prone to precipitation when a DMSO stock is diluted into aqueous media (buffer shock).

- Weighing: Accurately weigh 3.01 mg of **3-Bromo-N-butyl-5-nitrobenzamide** into a glass vial.
- Primary Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested). Vortex for 30 seconds.
 - Checkpoint: Solution should be clear and yellow/orange. If cloudy, sonicate at 35°C for 2 minutes.
- Quality Check: Inspect for "fish-eyes" (undissolved gel particles).
- Storage: Aliquot and store at -20°C.

- Warning: Avoid freeze-thaw cycles. The butyl chain can induce polymorphism, leading to less soluble crystal forms upon re-freezing.

Protocol B: Recrystallization (Purification)

Context: Removing impurities derived from the synthesis (e.g., unreacted butylamine or 3-bromo-5-nitrobenzoic acid).

- Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (approx. 5–7 mL per gram).
- Filtration: If insoluble particulates (salts) remain, hot-filter through a glass frit.
- Anti-Solvent Addition: While stirring rapidly, add Hexanes (or Heptane) dropwise until a persistent turbidity (cloudiness) is observed.
 - Ratio: Target a final ratio of roughly 1:3 (EtOAc:Hexane).
- Crystallization: Remove heat and allow the vessel to cool to room temperature slowly (over 2 hours).
 - Note: Rapid cooling will trap impurities.
- Harvest: Filter the resulting crystals and wash with cold 10% EtOAc in Hexanes.

Troubleshooting: "Oiling Out"

A common issue with N-butyl amides is "oiling out" (separating as a liquid gum rather than a crystal) during purification.

Mechanism: The flexible butyl chain lowers the lattice energy, making the melting point close to the solvent boiling point. Solution:

- Seed Crystals: Retain a small amount of crude solid to seed the mother liquor.
- Solvent Swap: Switch from EtOAc/Hexane to Ethanol/Water.
 - Dissolve in warm Ethanol.

- Add water dropwise until cloudy.
- Critical: If oil forms, reheat until dissolved, add slightly more Ethanol, and cool very slowly with vigorous stirring.

References

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